Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C17H14ClN3O4S and its molecular weight is 391.83. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit antimicrobial and cytotoxic activities .
Biochemical Pathways
Thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Result of Action
Compounds with similar structures have shown weak-to-moderate antimicrobial activity and weak cytotoxic activity against tested cancer cell lines .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as thiazole derivatives, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a variety of biochemical reactions, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Cellular Effects
The cellular effects of Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate are currently unknown. Similar compounds have been shown to have diverse effects on cells. For example, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. It is likely that it interacts with biomolecules in a similar manner to other thiazole derivatives. These compounds can bind to biomolecules, inhibit or activate enzymes, and alter gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Similar compounds have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with transporters or binding proteins .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Biological Activity
Ethyl 2-(2-(5-(4-chlorophenyl)oxazole-2-carboxamido)thiazol-4-yl)acetate, with the CAS number 1795482-51-7, is a compound that has garnered interest due to its potential biological activities. This article summarizes the available data on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C17H14ClN3O4S and a molecular weight of 391.83 g/mol. Its structure includes an oxazole ring and a thiazole moiety, which are known to interact with various biological targets. The purity of commercially available samples is typically around 95% .
1. Antimicrobial Activity
Research indicates that oxazole and thiazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various pathogens. A review highlighted the Minimum Inhibitory Concentration (MIC) values for related compounds against different fungal strains:
Compound | MIC (µg/ml) for Candida spp. | MIC (µg/ml) for Aspergillus spp. |
---|---|---|
11 | 1.6 | 1.6 |
12 | 0.8 | 0.8 |
These results suggest that ethyl derivatives can be effective against both yeast and mold infections, indicating potential therapeutic applications in treating fungal infections .
2. Cytotoxic Activity
Similar thiazole derivatives have demonstrated cytotoxic effects on human tumor cell lines. Although specific data for this compound is not yet available, it is hypothesized that this compound may exhibit similar properties due to its structural characteristics . A study on related compounds showed significant cytotoxicity with IC50 values indicating effective concentrations for inhibiting cancer cell proliferation.
3. Hypolipidemic Effects
In related research, compounds with similar structures were evaluated for their hypolipidemic activities in animal models. For example, a derivative significantly reduced serum cholesterol and triglyceride levels in normal rats by approximately 23% and 35%, respectively . This suggests that this compound might also possess lipid-lowering effects, although direct studies are needed to confirm this.
The precise molecular mechanism of action for this compound remains largely unknown. However, it is likely that the compound interacts with biomolecules similarly to other thiazole derivatives, potentially inhibiting or activating enzymes and altering gene expression . This interaction could lead to various cellular responses, including apoptosis in cancer cells or modulation of lipid metabolism.
Properties
IUPAC Name |
ethyl 2-[2-[[5-(4-chlorophenyl)-1,3-oxazole-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-2-24-14(22)7-12-9-26-17(20-12)21-15(23)16-19-8-13(25-16)10-3-5-11(18)6-4-10/h3-6,8-9H,2,7H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJOAHHMJUFEDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.